(CYCLOHEXYLMETHYL)({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
Description
(CYCLOHEXYLMETHYL)({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound characterized by the presence of a cyclohexylmethyl group, a phenyl group, and a tetrazole ring
Properties
Molecular Formula |
C16H23N5S |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C16H23N5S/c1-3-7-14(8-4-1)13-17-11-12-22-16-18-19-20-21(16)15-9-5-2-6-10-15/h2,5-6,9-10,14,17H,1,3-4,7-8,11-13H2 |
InChI Key |
CHSGUGISNUQPGG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)CNCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (CYCLOHEXYLMETHYL)({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves the reaction of cyclohexylmethylamine with 1-phenyl-1H-tetrazole-5-thiol. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(CYCLOHEXYLMETHYL)({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives of the phenyl and cyclohexylmethyl groups.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
(CYCLOHEXYLMETHYL)({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (CYCLOHEXYLMETHYL)({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclohexylmethyl)-1-phenyl-1-ethanamine hydrochloride
- Di(1H-tetrazol-5-yl)methanone oxime
- 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
Uniqueness
(CYCLOHEXYLMETHYL)({2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the presence of both a cyclohexylmethyl group and a tetrazole ring, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
